molecular formula C10H8ClNO B1404665 (3-Chloroisoquinolin-7-yl)methanol CAS No. 1820687-50-0

(3-Chloroisoquinolin-7-yl)methanol

Cat. No. B1404665
M. Wt: 193.63 g/mol
InChI Key: SJOKSEZKMUBNFY-UHFFFAOYSA-N
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Description

“(3-Chloroisoquinolin-7-yl)methanol” is a chemical compound with the molecular formula C10H8ClNO . It is a heterocyclic compound that belongs to the class of isoquinolines . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “(3-Chloroisoquinolin-7-yl)methanol” is 193.63 . The compound has a linear structure formula . The InChI Key for this compound is SJOKSEZKMUBNFY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(3-Chloroisoquinolin-7-yl)methanol” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

  • Synthesis of Novel Chloroquinoline-based Compounds :

    • Research has demonstrated the synthesis of novel chloroquinoline-based chalcones containing a 1,2,3-triazole moiety, involving compounds related to (3-Chloroisoquinolin-7-yl)methanol. These compounds exhibit interesting photophysical properties, making them potential candidates for various applications in materials science (Singh, Sindhu, & Khurana, 2015).
  • Investigation of Lipid Dynamics :

    • Methanol, a common solubilizing agent used in the study of transmembrane proteins, significantly impacts lipid dynamics. Research using 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations revealed methanol's influence on lipid transfer and flip-flop kinetics, offering valuable insights for biomembrane studies (Nguyen et al., 2019).
  • Antimalarial Drug Synthesis :

    • The compound (3-Chloroisoquinolin-7-yl)methanol has been involved in the synthesis of certain antimalarials. For instance, derivatives synthesized from related chloroquinoline compounds showed effectiveness against Plasmodium berghei in mice, highlighting its potential in antimalarial drug development (Lutz & Sanders, 1976).
  • Excited-state Proton Transfer Studies :

    • The excited-state proton transfer (ESPT) of 7-hydroxyquinoline in methanol has been studied, offering insights into the proton transfer mechanisms in excited states. Such studies are critical for understanding the behavior of organic molecules under various conditions (Cui et al., 2015).
  • Synthesis of Anticancer Compounds :

    • Novel isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, synthesized via a click chemistry approach involving (2-chloroquinolin-3-yl) (thiophen-2-yl) methanol, have shown significant cytotoxicity against various human cancer cell lines. This research contributes to the development of new anticancer therapies (Othman et al., 2019).
  • Investigating Lanthanide Complexes :

    • The use of methanol as a modifying agent in the extraction of certain lanthanides(III) with 5,7-dibromo-8-hydroxyquinoline has shown significant synergistic effects. This research provides insights into the formation of mixed ligand adducts in organic phases, which is crucial for understanding the behavior of lanthanide complexes (Czakis-Sulikowska & Pustelnik, 2008).

Safety And Hazards

“(3-Chloroisoquinolin-7-yl)methanol” is classified as a hazardous substance. It has a hazard class of 6.1 . The compound is dangerous if ingested, inhaled, or comes into contact with the skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-chloroisoquinolin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOKSEZKMUBNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298676
Record name 7-Isoquinolinemethanol, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloroisoquinolin-7-yl)methanol

CAS RN

1820687-50-0
Record name 7-Isoquinolinemethanol, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820687-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinemethanol, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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